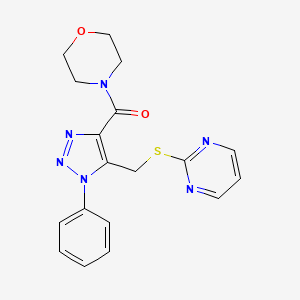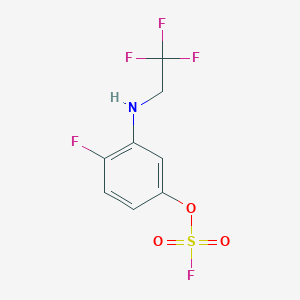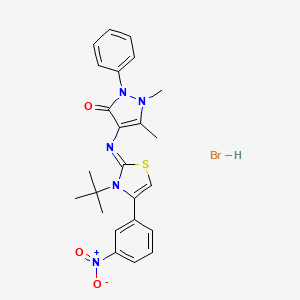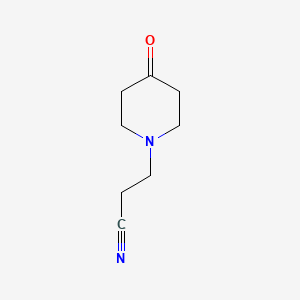
3-fluoro-N-(3-(4-phenylpiperazine-1-carbonyl)phenyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-fluoro-N-(3-(4-phenylpiperazine-1-carbonyl)phenyl)benzenesulfonamide, also known as Compound 1, is a novel small molecule that has been developed for potential use in the treatment of various diseases. This compound has shown promising results in scientific research studies and has been the subject of intense investigation in recent years.
Applications De Recherche Scientifique
Antibacterial Applications
Sulfonamides, including derivatives like 3-fluoro-N-(3-(4-phenylpiperazine-1-carbonyl)phenyl)benzenesulfonamide , have been used as antibacterial drugs for decades. They are known for their ability to inhibit bacterial growth by interfering with the synthesis of folic acid, an essential component for bacterial cell growth .
Antitubercular Activity
Compounds structurally related to 3-fluoro-N-(3-(4-phenylpiperazine-1-carbonyl)phenyl)benzenesulfonamide have shown potential as affordable antitubercular agents. They have been assessed for their in vitro antitubercular activities and found to be effective against Mycobacterium tuberculosis with MIC values ranging from 4 to 64 μg/mL .
Anticancer Properties
Sulfonamide compounds, including those similar to our compound of interest, have demonstrated unique anticancer activities. They have been applied in clinical trials and shown promising results in combating cancer .
Physicochemical Analysis
The compound’s structure can be confirmed through various spectroscopic methods such as FTIR, NMR, and MS. Additionally, Density Functional Theory (DFT) studies can provide insights into the molecule’s electrostatic potential and frontier molecular orbitals, indicating nucleophilic reactivity and chemical stability .
Crystal Structure Analysis
X-ray diffraction (XRD) can be used to analyze the crystal structure of the compound, which is essential for understanding its physical properties and potential interactions with biological targets .
Drug Design and Synthesis
The compound can serve as a scaffold for the design and synthesis of new drugs. Its structure allows for modifications that can enhance its biological activity or reduce side effects .
Computational Modeling
DFT and other computational methods can be used to predict the behavior of the compound in various environments, which is crucial for drug development and understanding its mechanism of action .
Biological Activity Spectrum
Research indicates that sulfonamide compounds have a broad spectrum of biological activities, including antidiabetic, antiviral, and other physiological activities, which could be explored for our compound as well .
Mécanisme D'action
Target of Action
The primary target of 3-fluoro-N-(3-(4-phenylpiperazine-1-carbonyl)phenyl)benzenesulfonamide is the Peroxisome proliferator-activated receptor gamma (PPARγ) . PPARγ is a nuclear receptor that binds peroxisome proliferators such as hypolipidemic drugs and fatty acids .
Mode of Action
Once activated by a ligand, the nuclear receptor PPARγ binds to DNA specific PPAR response elements (PPRE) . This binding leads to the transcription of specific genes, resulting in changes at the cellular level.
Propriétés
IUPAC Name |
3-fluoro-N-[3-(4-phenylpiperazine-1-carbonyl)phenyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22FN3O3S/c24-19-7-5-11-22(17-19)31(29,30)25-20-8-4-6-18(16-20)23(28)27-14-12-26(13-15-27)21-9-2-1-3-10-21/h1-11,16-17,25H,12-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHHHXBXLUZNJKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)C3=CC(=CC=C3)NS(=O)(=O)C4=CC=CC(=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22FN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide](/img/structure/B2993052.png)
![6-(4-Ethylphenyl)-4-methyl-2-[(2-methylphenyl)methyl]-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)
![2-(3,5-dimethylisoxazol-4-yl)-N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide](/img/structure/B2993054.png)


![4'-Aminospiro[cyclobutane-1,2'-thiochromane] 1',1'-dioxide](/img/structure/B2993058.png)

![N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-[1,1'-biphenyl]-4-carboxamide hydrochloride](/img/structure/B2993062.png)




